![molecular formula C11H13ClN2O B1423319 [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride CAS No. 1354953-71-1](/img/structure/B1423319.png)
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride
Overview
Description
“[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C10H12ClN3O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Scientific Research Applications
Pharmaceutical Research and Drug Development
The compound’s unique structure, which includes an oxazole ring, makes it a valuable candidate for pharmaceutical research. It can serve as a scaffold for developing new therapeutic agents due to its potential bioactivity. The oxazole moiety is often found in compounds with antimicrobial, antifungal, and anti-inflammatory properties .
Material Science
In material science, this compound could be used to synthesize novel organic frameworks. These frameworks might exhibit unique properties such as conductivity or luminescence, which are valuable in creating new materials for electronic devices or sensors .
Biological Studies
The compound’s interaction with biological systems can be studied to understand its pharmacokinetics and pharmacodynamics. This includes absorption, distribution, metabolism, and excretion (ADME) profiling, which is crucial for drug development .
Chemical Synthesis
As a building block in chemical synthesis, this compound can be used to create a variety of derivatives. These derivatives can then be screened for various biological activities, contributing to the discovery of new drugs or chemical probes .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in chromatography and spectrometry. This would help in the quantification and qualification of chemical substances in various samples .
Agricultural Chemistry
The structure of this compound suggests potential use in the synthesis of agrochemicals. It could lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .
properties
IUPAC Name |
[5-(4-methylphenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10;/h2-5,7H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNNPNEEFEGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.